![molecular formula C15H12F3IO3S B14131436 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H12I.CF3O3S and a molecular weight of 456.22 . This compound is known for its unique structure, which includes an iodinium ion and a trifluoromethanesulfonate group. It is typically used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves several steps. One common method includes the iodination of a dibenzo compound followed by methylation and subsequent reaction with trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the iodinium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction could produce deiodinated products .
Scientific Research Applications
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The iodinium ion can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethanesulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate: Similar structure but lacks the methyl groups.
Diphenyleneiodonium trifluoromethanesulfonate: Another iodinium compound with different aromatic rings.
Uniqueness
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to its specific methylation pattern, which can influence its reactivity and interaction with molecular targets. This makes it particularly useful in applications where precise control over chemical properties is required .
Properties
Molecular Formula |
C15H12F3IO3S |
|---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
5,11-dimethyl-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H12I.CHF3O3S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9;2-1(3,4)8(5,6)7/h3-8H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
UNCKJUAEGOFBRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C([I+]2)C=C(C=C3)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


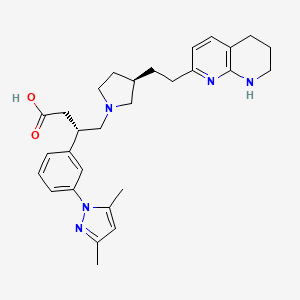

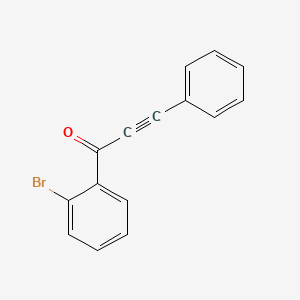

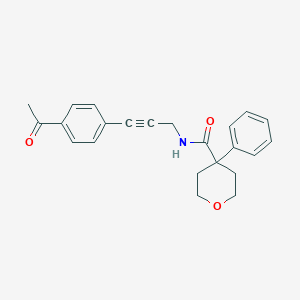
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
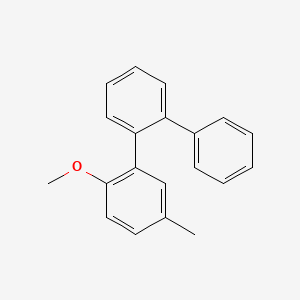
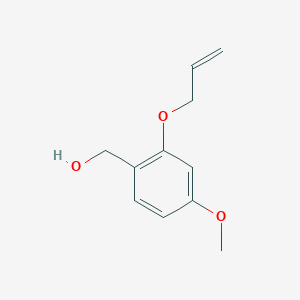
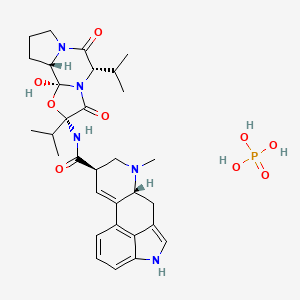
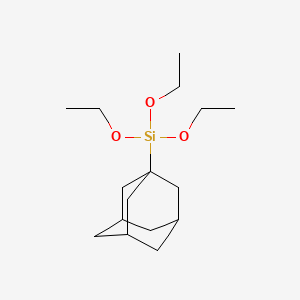
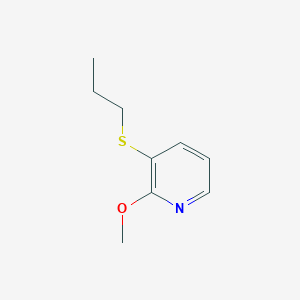
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
